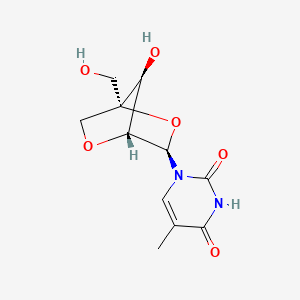
1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine
Übersicht
Beschreibung
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is a bicyclic nucleoside, known for its unique structure where the ribofuranosyl moiety is bridged by a methylene group between the 2’-O and 4’-C positions.
Wirkmechanismus
Target of Action
The primary target of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine, also known as 1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[22It is classified as abicyclic nucleoside , which suggests that it may interact with enzymes involved in nucleic acid synthesis or metabolism.
Mode of Action
As a bicyclic nucleoside , it may mimic the structure of natural nucleosides and interfere with the function of nucleic acids, potentially affecting DNA replication or RNA transcription processes .
Biochemical Pathways
Given its classification as a bicyclic nucleoside , it could potentially impact pathways related to nucleic acid synthesis or metabolism .
Result of Action
As a bicyclic nucleoside , it might interfere with nucleic acid processes, potentially leading to disruption of DNA replication or RNA transcription .
Biochemische Analyse
Biochemical Properties
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine plays a crucial role in biochemical reactions, particularly as a nucleoside analog. It interacts with various enzymes and proteins involved in DNA and RNA synthesis. The compound inhibits DNA polymerase, thereby preventing the elongation of DNA strands during replication. Additionally, it interacts with ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides from ribonucleotides .
Cellular Effects
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine has profound effects on various cell types and cellular processes. It influences cell function by disrupting DNA synthesis, leading to cell cycle arrest at the S-phase. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit DNA synthesis makes it a potential candidate for cancer therapy, as it can induce apoptosis in rapidly dividing cancer cells .
Molecular Mechanism
The molecular mechanism of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine involves its incorporation into DNA strands during replication. Once incorporated, it causes chain termination due to the absence of a 3’-hydroxyl group necessary for the addition of subsequent nucleotides. This results in the inhibition of DNA polymerase activity. Additionally, the compound can bind to and inhibit ribonucleotide reductase, further reducing the pool of deoxyribonucleotides available for DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can cause sustained inhibition of DNA synthesis, leading to prolonged cell cycle arrest and apoptosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA synthesis without causing significant toxicity. At higher doses, it can induce toxic effects, including bone marrow suppression and gastrointestinal toxicity. These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is involved in several metabolic pathways. It is metabolized by cellular enzymes to its active triphosphate form, which is then incorporated into DNA. The compound interacts with enzymes such as thymidine kinase and deoxycytidine kinase, which phosphorylate it to its active form. These interactions affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is transported and distributed via nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its effects. The compound’s distribution is influenced by its interactions with binding proteins and its ability to accumulate in specific tissues, such as rapidly dividing tumor tissues .
Subcellular Localization
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is primarily localized in the nucleus, where it incorporates into DNA. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific nuclear compartments. This subcellular localization is crucial for its role in inhibiting DNA synthesis and inducing cell cycle arrest .
Vorbereitungsmethoden
The synthesis of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine involves a chemoenzymatic convergent approach. The key steps include the formation of the methylene bridge and the subsequent incorporation of the thymine base. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ribofuranosyl moiety, often using reagents like sodium azide or halides. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine has several scientific research applications:
Chemistry: It is used in the study of nucleic acid analogs and their properties.
Biology: The compound is utilized in the investigation of nucleic acid interactions and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the synthesis of modified nucleic acids for various industrial applications .
Vergleich Mit ähnlichen Verbindungen
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is unique due to its methylene-bridged structure, which imparts enhanced stability and binding affinity compared to other nucleoside analogs. Similar compounds include:
2’-O-Methyluridine: Lacks the methylene bridge, resulting in different stability and binding properties.
Locked Nucleic Acid (LNA) analogs: These compounds also feature a bridged structure but differ in the specific atoms involved in the bridge .
This detailed overview provides a comprehensive understanding of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine, highlighting its synthesis, reactions, applications, mechanism, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h2,6-7,9,14-15H,3-4H2,1H3,(H,12,16,17)/t6-,7+,9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYUAZVXLRMUMN-SZVQBCOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-67-6 | |
| Record name | 206055-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3114913.png)










![((5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol](/img/structure/B3114998.png)


